

Comparative Performance Analysis of Thiazole-Piperazine Derivatives in Oncology Research

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Compound of Interest

Compound Name: 5-Methyl-2-(piperazin-1-yl)thiazole

Cat. No.: B053816

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A Statistical Validation and Experimental Data Guide

Disclaimer: Publicly available experimental data for **5-Methyl-2-(piperazin-1-yl)thiazole** is limited. This guide provides a comparative analysis of a closely related, well-characterized analog, (E)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole (referred to as Compound 6a in cited literature), to offer insights into the potential performance of this class of compounds. The data presented is based on published research and is intended for researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the in vitro anticancer activity of a representative thiazole-piperazine derivative against a standard chemotherapeutic agent, Doxorubicin. The provided experimental data is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Compound 6a and the standard anticancer drug Doxorubicin against the human triple-negative breast cancer cell line, MDA-MB-231. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound	Cell Line	IC50 (μM)	Reference
Compound 6a	MDA-MB-231	1.415 ± 0.16	[1][2]
Doxorubicin	MDA-MB-231	~1.0 - 6.6	[3][4][5][6][7]

Note: The IC50 value for Doxorubicin can vary between studies depending on the specific experimental conditions, such as incubation time. The range provided reflects values reported in the scientific literature.[3][4][5][6][7]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay used to assess cell viability and determine the IC50 values of the tested compounds.[8]

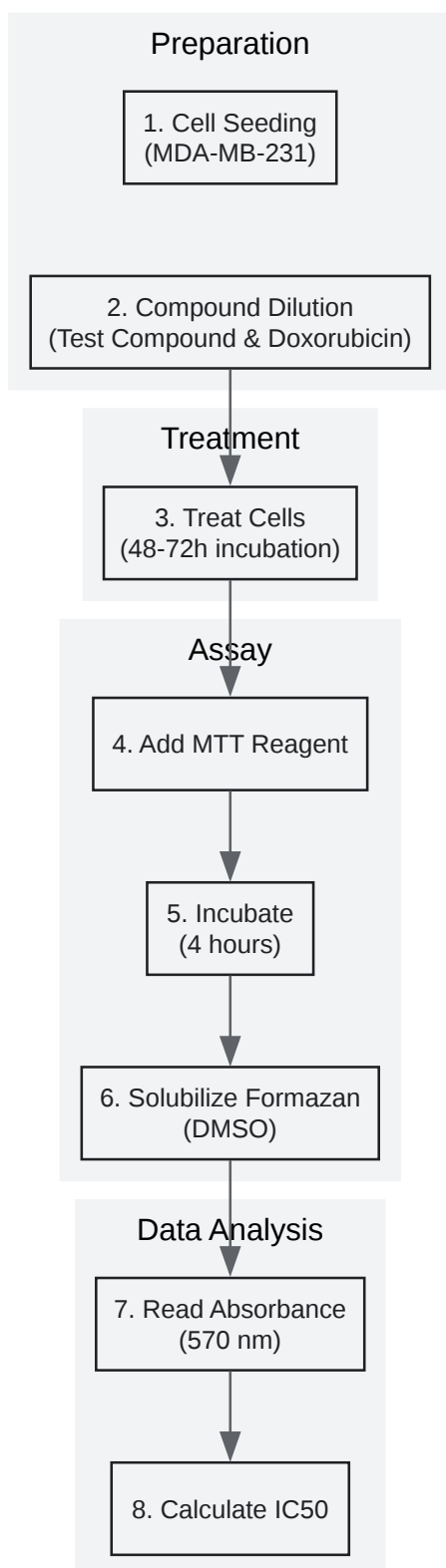
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

- Cell Seeding:
 - Human triple-negative breast cancer cells (MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
 - Cells are seeded into 96-well plates at a density of approximately 5×10^3 cells per well and incubated for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Stock solutions of the test compounds (Compound 6a and Doxorubicin) are prepared in dimethyl sulfoxide (DMSO).
 - Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations.
 - The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A control group receives medium with DMSO only.
 - The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

- MTT Addition and Incubation:
 - Following the incubation period, 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[\[9\]](#)
 - The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
[\[8\]](#)[\[10\]](#)
- Formazan Solubilization and Absorbance Measurement:
 - The medium containing MTT is carefully removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.[\[9\]](#)
 - The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[\[10\]](#)
 - The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[\[10\]](#)
- Data Analysis:
 - The percentage of cell viability is calculated relative to the control group (treated with DMSO alone).
 - The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow: MTT Assay

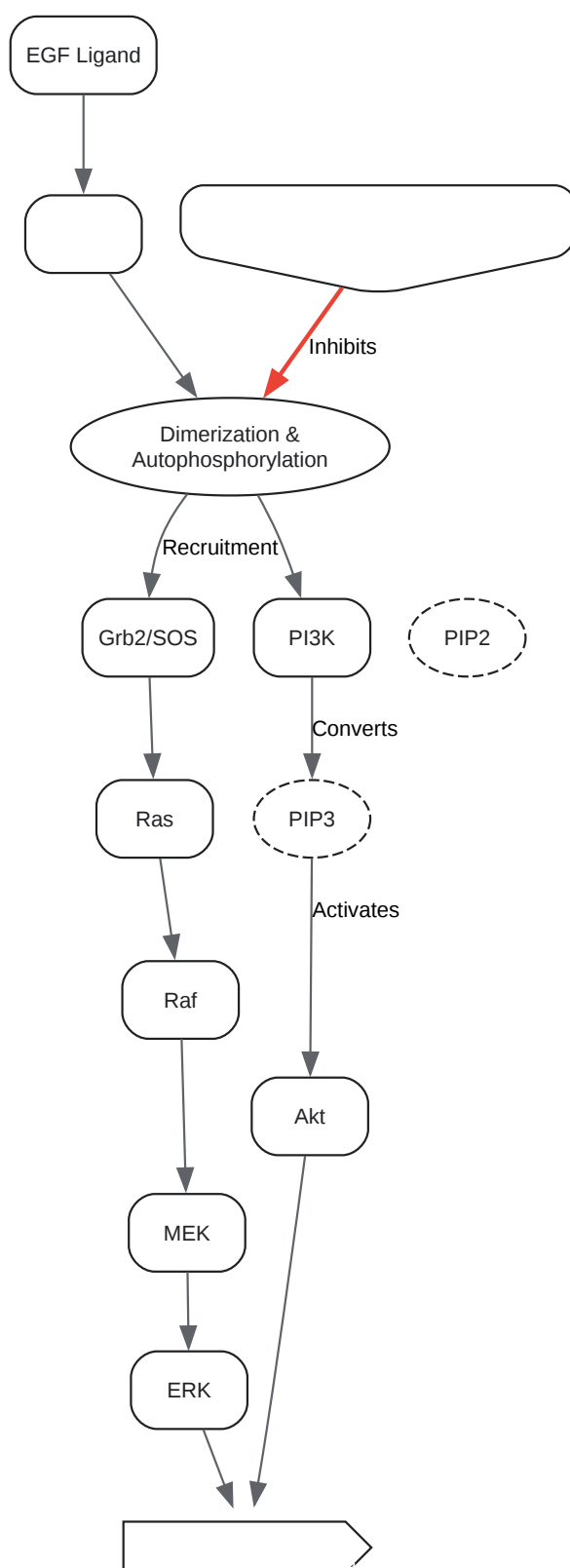


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Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathway: EGFR Inhibition

The thiazole-piperazine scaffold is often investigated for its potential to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).^{[1][2]} The diagram below illustrates a simplified overview of the EGFR signaling cascade, which plays a crucial role in cell proliferation and survival.^{[11][12][13]}



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Caption: Simplified EGFR signaling pathway and point of inhibition.

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